

An In-depth Technical Guide to N-Phenylethylenediamine (CAS: 1664-40-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Phenylethylenediamine*

Cat. No.: B159392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylethylenediamine, identified by the CAS number 1664-40-0, is an organic compound featuring a phenyl group and two amino groups attached to an ethylene backbone.^[1] Also known as N-(2-Aminoethyl)aniline, this chemical serves as a crucial building block and intermediate in various fields of organic synthesis.^{[2][3]} Its structure allows it to act as a nucleophile and a ligand in coordination chemistry.^[1] This guide provides a detailed overview of its properties, safety information, and experimental applications, tailored for professionals in research and development.

Core Physicochemical and Safety Properties

The fundamental properties of **N-Phenylethylenediamine** are summarized below. This data is essential for designing experimental conditions and ensuring safe handling.

Physicochemical Data Summary

Property	Value	Reference
CAS Number	1664-40-0	[1] [2]
Molecular Formula	C ₈ H ₁₂ N ₂	[1] [4]
Molecular Weight	136.19 g/mol	[2]
Appearance	Colorless to light orange/yellow clear liquid	[1] [5]
Boiling Point	262-264 °C (lit.)	[2] [4]
Density	1.041 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.587 (lit.)	[2]
Flash Point	113 °C (235.4 °F) - closed cup	[2]
Solubility	Moderately soluble in water; soluble in organic solvents	[1]
Storage Temperature	2-8°C	[2]

Safety and Hazard Information

Proper handling of **N-Phenylethylenediamine** is critical. The compound is classified as corrosive and requires specific safety precautions.

Hazard Category	Details	Reference
GHS Pictogram	GHS05 (Corrosion)	[2]
Signal Word	Danger	[2] [4]
Hazard Statements	H314: Causes severe skin burns and eye damage.	[2] [4]
H315: Causes skin irritation.	[3]	
H319: Causes serious eye irritation.	[3]	
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[3] [4]
P302+P352: IF ON SKIN: Wash with plenty of water.	[3]	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]	
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.	[2]	
P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.	[2]	
Storage Class	8A - Combustible corrosive hazardous materials	[2]

Recommended PPE	Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filter	[2]
-----------------	---	-----

Experimental Protocols and Synthetic Applications

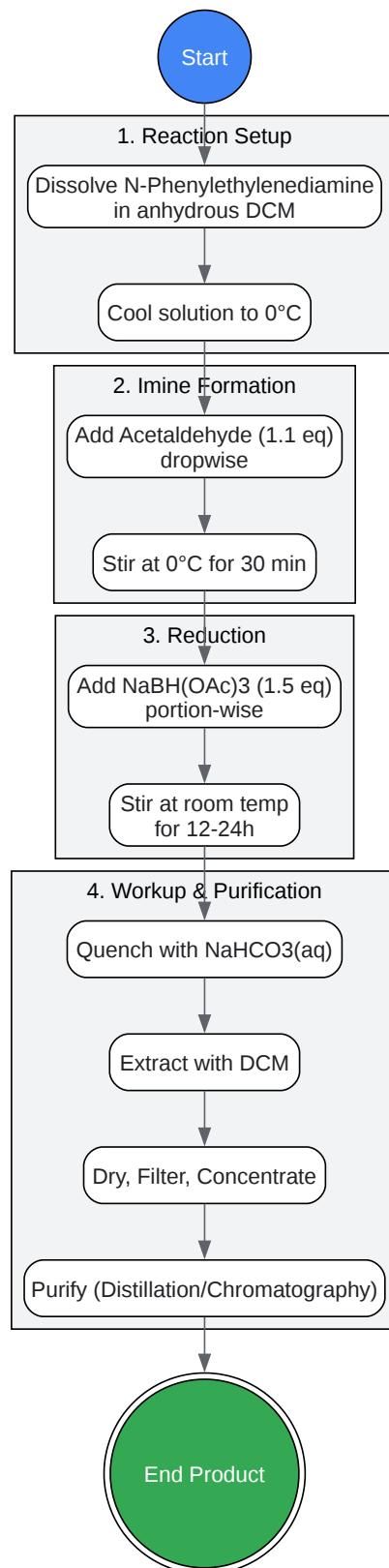
N-Phenylethylenediamine is a versatile intermediate, primarily used in N-alkylation reactions to synthesize more complex molecules. A representative experimental protocol for its use in reductive amination is detailed below.

Representative Protocol: Reductive Amination for N-Alkylation

This protocol describes the synthesis of an N-alkylated derivative, a common transformation in drug development and materials science. The reaction involves the formation of an imine intermediate, which is then reduced *in situ*.

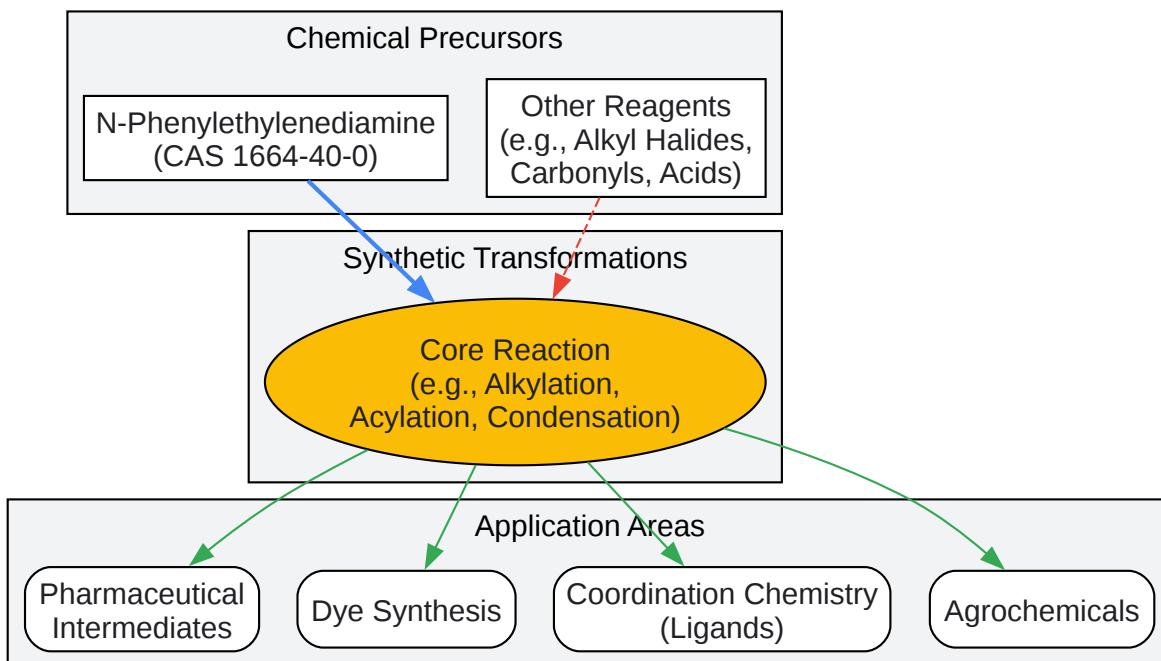
Objective: To synthesize N-Ethyl-N'-phenylethylenediamine from **N-Phenylethylenediamine** and acetaldehyde.

Materials and Reagents:


- **N-Phenylethylenediamine** (1.0 equivalent)
- Anhydrous Dichloromethane (DCM)
- Acetaldehyde (1.1 equivalents)[6]
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equivalents)[6]
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve **N-phenylethylenediamine** in anhydrous DCM.[6]
- Imine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde dropwise to the stirred solution. Allow the mixture to stir at this temperature for 30 minutes to facilitate the formation of the imine intermediate.[6]
- Reduction: While maintaining the temperature below 10°C, add sodium triacetoxyborohydride portion-wise over 30 minutes.[6]
- Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.[6][7]
- Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6][7]
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.[6]
- Extraction: Extract the aqueous layer with DCM. Combine all organic layers.[6]
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product. [6][7]
- Final Product Isolation: The crude product can be further purified by vacuum distillation or column chromatography.[8]


Visualizations: Workflows and Logical Diagrams

Diagrams are crucial for visualizing experimental processes and chemical pathways. Below are Graphviz diagrams illustrating a typical synthetic workflow and the logical role of **N-Phenylethylenediamine** as a chemical building block.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the reductive amination of **N-Phenylethylenediamine**.

[Click to download full resolution via product page](#)

Caption: Logical role of **N-Phenylethylenediamine** as a versatile chemical intermediate.

Applications in Research and Drug Development

N-Phenylethylenediamine is a key starting material in the synthesis of a wide range of target molecules.

- **Pharmaceutical Synthesis:** It serves as a precursor for creating more complex molecules with potential biological activity. Its diamine structure is a common feature in various pharmacophores.
- **Coordination Chemistry:** The two nitrogen atoms can act as a bidentate ligand, chelating to metal ions to form stable complexes. These complexes are studied for catalytic and material science applications.^[1]

- Dye and Agrochemical Production: The compound is utilized as an intermediate in the manufacturing of certain dyes and agrochemicals.[1]

While direct involvement in specific biological signaling pathways is not its primary role, the derivatives synthesized from **N-Phenylethylenediamine** are often designed to interact with biological targets, making it a foundational element in the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1664-40-0: N-Phenylethylenediamine | CymitQuimica [cymitquimica.com]
- 2. N-Phenylethylenediamine 98 1664-40-0 [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. AB140663 | CAS 1664-40-0 – abcr Gute Chemie [abcr.com]
- 5. N-Phenylethylenediamine | 1664-40-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Phenylethylenediamine (CAS: 1664-40-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159392#n-phenylethylenediamine-cas-number-1664-40-0-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com